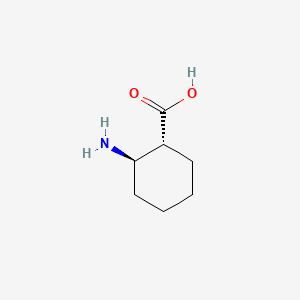

Ácido (1R,2R)-2-aminociclohexanocarboxílico

Descripción general

Descripción

(1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHA) is an organic compound that is widely used in the laboratory for a variety of applications. It is a cyclic amine with a carboxylic acid group, and has several advantageous properties that make it a useful tool for scientific research.

Aplicaciones Científicas De Investigación

Catálisis orgánica asimétrica

Ácido (1R,2R)-2-aminociclohexanocarboxílico: se utiliza en la síntesis de organocatalizadores bifuncionales no covalentes . Estos catalizadores son cruciales para permitir la activación y coordinación simultáneas de reactivos tanto nucleófilos como electrófilos, lo cual es una piedra angular en la síntesis asimétrica. La naturaleza quiral de este compuesto permite el desarrollo de procesos enantioselectivos, un aspecto clave en la producción de productos farmacéuticos.

Síntesis de ligandos quirales

El compuesto sirve como andamiaje para la creación de ligandos quirales . Estos ligandos son esenciales para la síntesis de ligandos amida sustituidos bidentados hemilabil, que tienen aplicaciones en diversas reacciones químicas, incluidas aquellas que producen sustancias con alta pureza óptica que se requieren para la química medicinal.

Reacciones de sustitución nucleófila aromática

Está involucrado en reacciones de sustitución nucleófila aromática como precursor . Esta reacción es fundamental en la química orgánica y se utiliza para introducir grupos amino en sistemas aromáticos, lo que puede conducir a la síntesis de una amplia gama de moléculas complejas.

Derivatización de grupos amino

This compound: se somete a alquilación y acilación selectivas, lo que lleva a la formación de diversos derivados . Estos derivados son valiosos en el diseño de nuevos fármacos y moléculas bioactivas.

Reducción de grupos nitro aromáticos

El compuesto se utiliza en la reducción de grupos nitro aromáticos a grupos amino aromáticos . Esta transformación es significativa en la producción de anilinas, que son precursores de muchos productos farmacéuticos y agroquímicos.

Reacciones de sulfonación

La sulfonación del grupo amino aromático primario derivado del ácido (1R,2R)-2-aminociclohexanocarboxílico es otra aplicación . Los compuestos sulfonados tienen diversos usos, incluidos detergentes, colorantes y como intermediarios en la síntesis de entidades químicas más complejas.

Alquilación reductora

El compuesto también se utiliza en procesos de alquilación reductora . Este método se emplea para introducir grupos alquilo en moléculas, lo que puede alterar sus propiedades químicas y conducir al desarrollo de nuevos materiales o productos farmacéuticos.

Arilación

Finalmente, la arilación del grupo amino aromático primario derivado de este compuesto es una aplicación notable . Los productos arilados tienen aplicaciones significativas en la síntesis de moléculas orgánicas complejas, que a menudo se utilizan en productos farmacéuticos y ciencia de materiales.

Mecanismo De Acción

Target of Action

It has been found to be used as a fluorescent label for proteins and nucleic acids, as well as an enzyme inhibitor and a probe for studying enzyme-substrate interactions .

Mode of Action

Given its use as an enzyme inhibitor, it likely interacts with its targets by binding to the active sites of enzymes, thereby preventing the enzymes from catalyzing their respective reactions .

Biochemical Pathways

Considering its role as an enzyme inhibitor, it can be inferred that it may affect the pathways in which these enzymes are involved .

Result of Action

Given its role as an enzyme inhibitor, it can be inferred that it may alter the normal functioning of the enzymes it targets, thereby affecting the cellular processes that these enzymes are involved in .

Direcciones Futuras

The addition of chiral molecules of “(1R,2R)-2-Aminocyclohexanecarboxylic Acid” could induce stronger chirality or undergo chiral signal inversion through intramolecular and intermolecular hydrogen bonding interaction between amino groups and carboxyl groups .

Relevant Papers

The relevant papers retrieved include a paper on the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis . This paper describes an efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, delivering both enantiomers with >99% enantiomeric excess (ee) by sequential .

Análisis Bioquímico

Biochemical Properties

(1R,2R)-2-Aminocyclohexanecarboxylic Acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been used as a fluorescent label for proteins and nucleic acids, enabling the visualization of these molecules in various assays . Additionally, (1R,2R)-2-Aminocyclohexanecarboxylic Acid acts as an enzyme inhibitor, providing insights into enzyme-substrate interactions and the mechanisms of enzyme action . The compound’s interactions with biomolecules are primarily mediated through its amino and carboxylic acid groups, which can form hydrogen bonds and ionic interactions with target molecules.

Cellular Effects

(1R,2R)-2-Aminocyclohexanecarboxylic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an enzyme inhibitor, it can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of metabolites within cells . Furthermore, the compound’s ability to label proteins and nucleic acids allows researchers to study the localization and dynamics of these molecules within cells, providing insights into cellular function and regulation.

Molecular Mechanism

The molecular mechanism of (1R,2R)-2-Aminocyclohexanecarboxylic Acid involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can lead to changes in metabolic pathways and the regulation of gene expression. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying the binding interactions between enzymes and their substrates, providing valuable information on the molecular mechanisms of enzyme action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,2R)-2-Aminocyclohexanecarboxylic Acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup and the duration of exposure . In in vitro studies, the compound’s stability allows for prolonged observation of its effects on cellular processes, while in vivo studies may reveal additional insights into its long-term impact on organismal physiology.

Dosage Effects in Animal Models

The effects of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in animal models can vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

(1R,2R)-2-Aminocyclohexanecarboxylic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and the levels of metabolites within cells . These interactions can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular function.

Transport and Distribution

Within cells and tissues, (1R,2R)-2-Aminocyclohexanecarboxylic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in distinct cellular environments

Propiedades

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-19-0, 26685-83-6 | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26685-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (1R,2R)-2-Aminocyclohexanecarboxylic acid considered a good candidate for studying poly(β-amino acid) helix formation?

A1: Theoretical studies suggest that poly[(1R,2R)-2-aminocyclohexanecarboxylic acid] could form particularly stable helical structures []. This is due to the cyclic structure of the monomer, which likely restricts conformational freedom and favors specific helical arrangements. This predicted stability makes it an attractive target for experimental validation of the theoretical models.

Q2: How does (1R,2R)-2-Aminocyclohexanecarboxylic acid contribute to enantioselective epoxidation reactions?

A2: Research indicates that oligomers of (1R,2R)-2-aminocyclohexanecarboxylic acid, when attached to a solid support, can act as catalysts in the Juliá-Colonna epoxidation of chalcones []. The enantioselectivity arises from the inherent chirality of the (1R,2R)-2-aminocyclohexanecarboxylic acid units and their ability to form helical structures. These helices provide a chiral environment that allows for face-selective delivery of the hydroperoxide anion to the enone substrate, resulting in the preferential formation of one epoxide enantiomer over the other.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-[3-(1-methyl-1,2-dihydroquinolin-2-yliden)prop-1-enyl]quinolinium iodide](/img/structure/B1224465.png)

![2-[5-(Anilinomethylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid](/img/structure/B1224467.png)

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1224468.png)

![3-Oxo-2-[(6-oxo-1-phenyl-3-pyridazinyl)oxy]butanoic acid ethyl ester](/img/structure/B1224471.png)

![3-hydroxy-N-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]-2-naphthalenecarboxamide](/img/structure/B1224475.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1224476.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-ethylphenoxy)-4-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1224477.png)

![3-Phenyl-5-[[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole](/img/structure/B1224481.png)

![5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224483.png)

![(E)-3-(4-fluorophenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1224489.png)